molecular formula C9H12N4O2S B1397761 (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide CAS No. 1217487-01-8

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Cat. No.: B1397761
CAS No.: 1217487-01-8
M. Wt: 240.28 g/mol
InChI Key: WHGCNZSKZSFEPX-LURJTMIESA-N
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Description

“(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide” is a derivative that targets PI3Kα/HDAC6 . It has been considered as a promising target for cancer therapy . A series of these derivatives have been developed as a new class of anticancer agents .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources. It’s known that these derivatives exert dual-target inhibitory activities .

Scientific Research Applications

Industrial Waste Treatment

  • Magnetic Nanoadsorbent for Heavy Metal Removal : A novel magnetic nanoadsorbent modified with a derivative of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide showed effectiveness in removing Zn2+ and Cd2+ ions from industrial waste, demonstrating high adsorption capacity, stability, and ease of synthesis (Zargoosh et al., 2015).

Quantum Chemical Analysis and Tautomerism

  • Divalent N(I) Character and Tautomerism : Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a related compound, revealed dynamic tautomerism and divalent N(I) character, suggesting potential in chemical synthesis and material science applications (Bhatia et al., 2013).

Antimicrobial Activity

  • Antimicrobial Applications of Ligand Complexes : Complexes of this compound derivatives with metals like Cu, Ni, and Fe were synthesized and exhibited moderate antimicrobial activity against various bacterial strains (Kumar et al., 2020).
  • Antibacterial and Antituberculosis Activity : Compounds such as spirooxindolo-pyrrolidine and pyrrolizine derivatives showed notable activity against Mycobacterium tuberculosis, indicating potential in developing new antimycobacterial agents (Rajesh et al., 2011).

Antitumor Activity

  • Antitumor Studies of Zinc(II) Complexes : Zinc(II) complexes with pyridine thiazole derivatives demonstrated enhanced bioactivity against certain bacteria and cancer cell lines compared to free ligands, indicating their potential in developing new bioactive materials (Xun-Zhong et al., 2020).
  • Synthesis and Antitumor Activity of Nortopsentin Analogues : Novel nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, exhibited significant inhibitory effects on diffuse malignant peritoneal mesothelioma, a rare and rapidly fatal disease (Carbone et al., 2013).

Other Applications

  • Multigram Synthesis for Cross-Coupling Reactions : An efficient multigram synthesis of (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine was achieved, which can be used in cross-coupling reactions (Just‐Baringo et al., 2011).
  • Formation of Dibenzoxanthenes and Calixarenes : A study showed the potential of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in forming dibenzoxanthenes and calixarenes, suggesting applications in organic synthesis and material science (Gazizov et al., 2015).

Safety and Hazards

The safety and hazards associated with “(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide” are not specified in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The compound has shown potential in cancer therapy, particularly due to its ability to inhibit PI3Kα/HDAC6 . It’s valuable for further functional investigation as an anti-cancer agent . Future research could focus on its potential therapeutic applications and further exploration of its properties.

Biochemical Analysis

Biochemical Properties

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide plays a crucial role in various biochemical reactions. It interacts with enzymes such as PI3Kα and HDAC6, exhibiting dual-target inhibitory activities . These interactions are essential for its function as a potential therapeutic agent, particularly in cancer treatment. The compound’s ability to inhibit these enzymes suggests its role in modulating key biochemical pathways involved in cell growth and survival.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to activate PI3K signaling, leading to cellular responses such as proliferation and neurite outgrowth . Additionally, its inhibitory effect on HDAC6 suggests a role in regulating gene expression and protein acetylation, which are critical for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PI3Kα and HDAC6, leading to the inhibition of their enzymatic activities . This inhibition results in decreased phosphorylation of downstream targets in the PI3K pathway and altered acetylation of histones and other proteins regulated by HDAC6. These molecular interactions contribute to the compound’s therapeutic potential in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism is influenced by its interactions with PI3Kα and HDAC6, which play critical roles in its biochemical activity . Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is critical for its interactions with target enzymes and proteins, ultimately determining its therapeutic efficacy.

Properties

IUPAC Name

(2S)-1-N-(1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c10-7(14)6-2-1-4-13(6)9(15)12-8-11-3-5-16-8/h3,5-6H,1-2,4H2,(H2,10,14)(H,11,12,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGCNZSKZSFEPX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=NC=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NC2=NC=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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